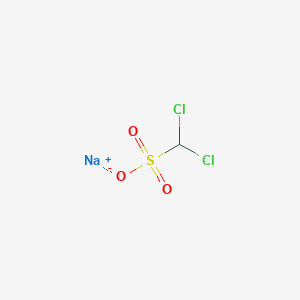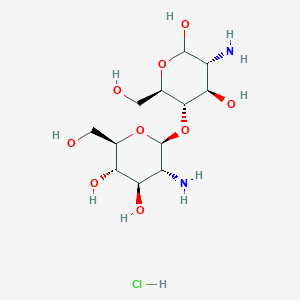
3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride can be represented by the SMILES stringCl.FC1CNC1 . The InChI key for this compound is PXFUWRWCKSLCLS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride are not fully detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases, including 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, can be achieved through a radical addition method known as the Minisci reaction. This process allows for the incorporation of oxetane or azetidine into heteroaromatic systems, which are pivotal in drug discovery. Such modifications have found applications in developing potent inhibitors and drugs, like the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Radiotracer Development for PET Imaging
In the field of radiotracer development, compounds similar to 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, such as azetidine derivatives, have been studied for their binding properties with nicotinic acetylcholine receptors. These studies aim to develop new positron emission tomography (PET) ligands for imaging central nervous system receptors. For instance, fluorinated derivatives of azetidine have shown promising properties for PET imaging, indicating the potential of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride in similar applications (Doll et al., 1999).
Fluorocyclization for Heterocycle Construction
The strategy of fluorocyclization has been applied to construct four-membered heterocycles, including oxetanes and azetidines. This method demonstrates the role of electron-donating groups in facilitating the cyclization process, which could be relevant for synthesizing derivatives of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride. Such synthetic strategies enhance the versatility of fluorine-containing heterocycles in chemical synthesis and drug design (Zhang et al., 2021).
Nucleophilic Substitution Reactions
The reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles, such as aziridines and azetidines, can be profoundly affected by fluorine substitution. This insight can guide the functionalization of compounds like 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, optimizing their chemical reactivity for various scientific applications, including the synthesis of new pharmaceuticals and materials (Banks, 2006).
Propiedades
IUPAC Name |
3-fluoro-3-(oxolan-3-yl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO.ClH/c8-7(4-9-5-7)6-1-2-10-3-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDPIFXNGYMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)



![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)



![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)